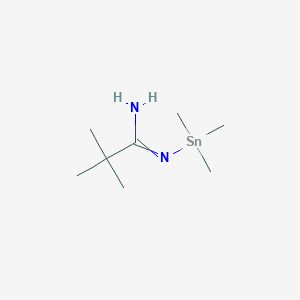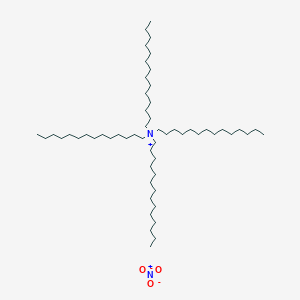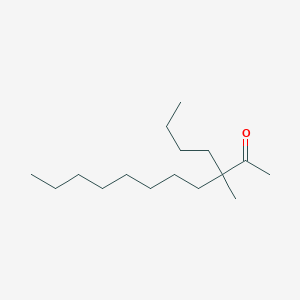
3-Butyl-3-methylundecan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-3-methylundecan-2-one: is an organic compound belonging to the class of ketones It is characterized by a long carbon chain with a butyl group and a methyl group attached to the third carbon atom, and a ketone functional group at the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyl-3-methylundecan-2-one can be achieved through several methods. One common approach involves the alkylation of 3-methylundecan-2-one with butyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under reflux conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) or nickel may be employed to facilitate the alkylation process. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: 3-Butyl-3-methylundecan-2-one can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to secondary alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenation reactions can occur at the alpha position of the ketone group, leading to the formation of halogenated derivatives. Reagents like bromine (Br₂) or chlorine (Cl₂) are typically used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: 3-Butyl-3-methylundecanoic acid.
Reduction: 3-Butyl-3-methylundecan-2-ol.
Substitution: 3-Butyl-3-methyl-2-bromo-undecanone.
科学的研究の応用
Chemistry: 3-Butyl-3-methylundecan-2-one is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Biology: In biological research, this compound may be used to study the effects of ketones on cellular metabolism and signaling pathways. It can also be employed in the development of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s structural similarity to certain bioactive molecules makes it a candidate for drug development. It may be explored for its potential as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals, including surfactants, lubricants, and plasticizers. Its unique properties make it suitable for various applications in material science and engineering.
作用機序
The mechanism of action of 3-Butyl-3-methylundecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include modulation of metabolic enzymes, alteration of membrane fluidity, and interference with signal transduction processes.
類似化合物との比較
- 3-Butyl-2-methylundecan-2-one
- 3-Butyl-3-ethylundecan-2-one
- 3-Butyl-3-methylundecanal
Comparison: Compared to its analogs, 3-Butyl-3-methylundecan-2-one exhibits unique reactivity due to the presence of both butyl and methyl groups at the third carbon atom. This structural feature influences its chemical behavior, making it more versatile in synthetic applications. Additionally, the compound’s physical properties, such as boiling point and solubility, may differ from those of similar compounds, affecting its suitability for specific industrial processes.
特性
CAS番号 |
63734-65-6 |
|---|---|
分子式 |
C16H32O |
分子量 |
240.42 g/mol |
IUPAC名 |
3-butyl-3-methylundecan-2-one |
InChI |
InChI=1S/C16H32O/c1-5-7-9-10-11-12-14-16(4,15(3)17)13-8-6-2/h5-14H2,1-4H3 |
InChIキー |
ZCOZOFVPDSSTOU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(C)(CCCC)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-2-phenyl-5,10-dihydro-1H-imidazo[1,2-b]isoquinolin-4-ium bromide](/img/structure/B14489810.png)
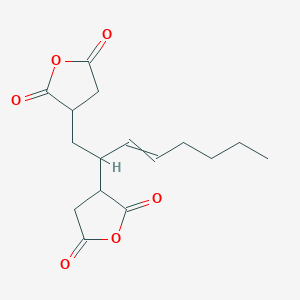
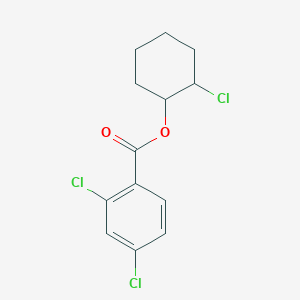
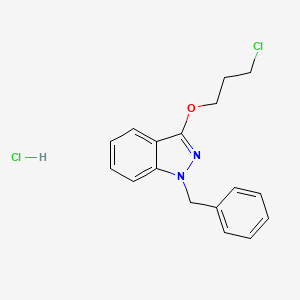
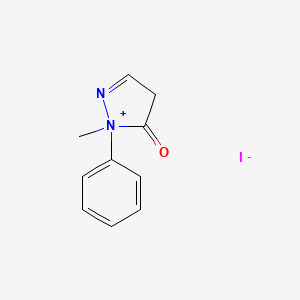
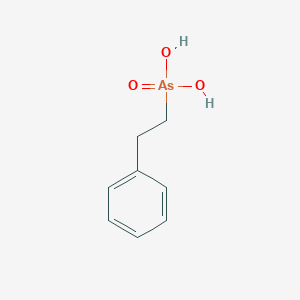
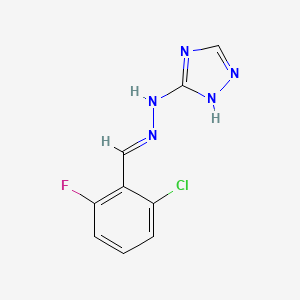
![3-(4-Methylbenzene-1-sulfonyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14489856.png)
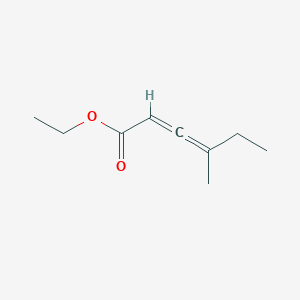
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]dipropanoic acid](/img/structure/B14489858.png)
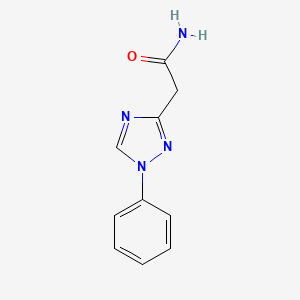
![6,7-Dimethyl-9,9a-dihydro[1,3]oxazolo[4,5-b]quinoxalin-2(4H)-one](/img/structure/B14489871.png)
